

Application Notes and Protocols for Competitive Inhibition Enzyme Immunoassay of Angiotensin II

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Compound of Interest		
Compound Name:	Angiotensin li	
Cat. No.:	B227995	Get Quote

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Introduction

Angiotensin II (Ang II) is a potent octapeptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of the RAS and elevated levels of Ang II are implicated in the pathophysiology of hypertension, heart failure, and kidney disease. Accurate quantification of Angiotensin II in biological samples is therefore crucial for both basic research and the development of therapeutic agents targeting the RAS.

This document provides a detailed protocol for the quantitative determination of **Angiotensin II** in biological fluids using a competitive inhibition enzyme immunoassay (EIA). This assay is a highly sensitive and specific method suitable for a variety of sample types, including serum, plasma, and cell culture supernatants.

Principle of the Assay

The competitive inhibition enzyme immunoassay is a sensitive technique for quantifying antigens. In this assay, **Angiotensin II** present in a sample competes with a fixed amount of biotinylated **Angiotensin II** for a limited number of binding sites on a specific anti-**Angiotensin II** antibody coated on a microplate.[1][2][3] After an incubation period, the unbound components



are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated **Angiotensin II** captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of **Angiotensin II** in the sample.[1][4] A standard curve is generated using known concentrations of **Angiotensin II**, and the concentration in unknown samples is determined by interpolating from this curve.

Data Presentation Assay Performance Characteristics

The following table summarizes typical performance characteristics of a competitive EIA for **Angiotensin II**. These values are provided for reference; users should validate the assay performance in their own laboratory.

Parameter	Typical Value
Assay Range	31.25 - 2,000 pg/mL
Sensitivity	~18.75 pg/mL
Sample Types	Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants
Intra-Assay CV	< 10%
Inter-Assay CV	< 10%

Typical Standard Curve Data

The following table represents a typical standard curve generated for an **Angiotensin II** competitive EIA. The optical density (OD) is measured at 450 nm.



Angiotensin II (pg/mL)	Optical Density (OD) at 450 nm
2000	0.15
1000	0.28
500	0.55
250	1.05
125	1.85
62.5	2.50
31.25	2.90
0	3.20

Note: This is example data. A new standard curve must be generated for each assay.

Experimental Protocols Materials and Reagents

- Anti-Angiotensin II antibody-coated 96-well microplate
- Angiotensin II standard
- Biotinylated Angiotensin II
- Assay Diluent
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm



- Precision pipettes and tips
- Distilled or deionized water
- Orbital shaker

Sample Preparation

Proper sample collection and storage are critical for accurate results.

- Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freezethaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Cell Culture Supernatants and other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.

Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Prepare working solutions of standards, biotinylated Angiotensin II, and streptavidin-HRP as per the manufacturer's instructions.
- Standard and Sample Addition: Add 50 μL of standard or sample to the appropriate wells of the anti-Angiotensin II antibody-coated microplate.
- Competitive Reaction: Immediately add 50 μL of biotinylated **Angiotensin II** working solution to each well. Cover the plate and incubate for 45 minutes at 37°C with gentle shaking.
- Washing: Aspirate or decant the solution from each well. Wash the wells three times with 350
 μL of 1x Wash Buffer per well. Ensure complete removal of liquid at each step by patting the
 plate on absorbent paper.



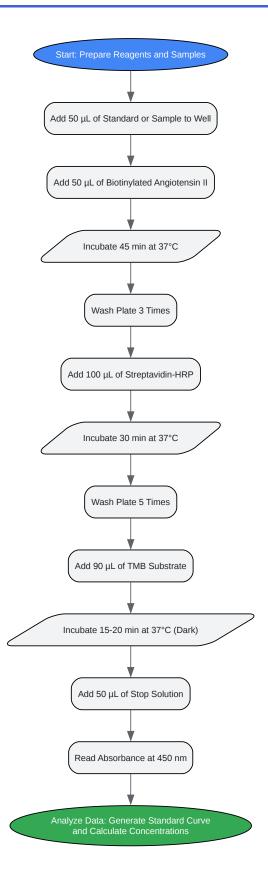
- Streptavidin-HRP Addition: Add 100 μL of prepared Streptavidin-HRP conjugate to each well.
 Cover the plate and incubate for 30 minutes at 37°C.
- Second Washing: Repeat the wash step as described in step 4, but for a total of five washes.
- Substrate Incubation: Add 90 μ L of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. The color will change from colorless to blue.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

- Standard Curve: Average the duplicate OD readings for each standard, control, and sample.
 Subtract the average zero standard OD.
- Plotting: Plot the average OD (y-axis) against the **Angiotensin II** concentration (x-axis) for the standards. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
- Concentration Determination: Interpolate the Angiotensin II concentration in the samples
 from the standard curve. If samples were diluted, the calculated concentration must be
 multiplied by the dilution factor.

Visualizations Experimental Workflow



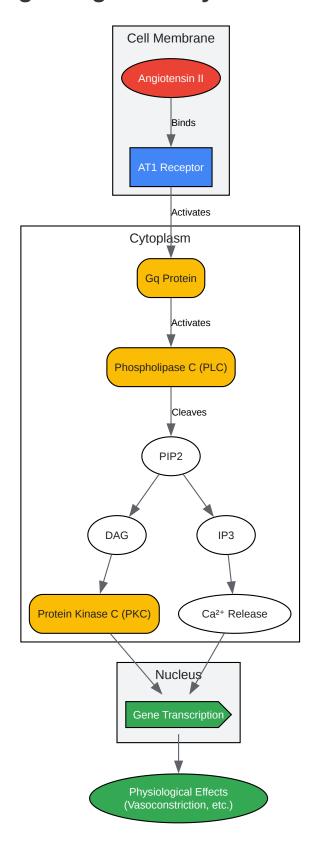


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Caption: Workflow for the **Angiotensin II** Competitive EIA.



Angiotensin II Signaling Pathway



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Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

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